molecular formula C21H25N3O B14641340 Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- CAS No. 53510-48-8

Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-

Cat. No.: B14641340
CAS No.: 53510-48-8
M. Wt: 335.4 g/mol
InChI Key: YHMQMMLRRWUKSM-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is an organic compound with the molecular formula C15H21NO It is a derivative of benzonitrile, characterized by the presence of an octyloxy group and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- typically involves the reaction of p-hydroxybenzonitrile with octyl bromide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetone as a solvent . The general reaction scheme is as follows: [ \text{p-Hydroxybenzonitrile} + \text{Octyl Bromide} \rightarrow \text{p-Octyloxybenzonitrile} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applicable.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to form amines, which can interact with various biological pathways. The octyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the octyloxy and azo groups.

    4-Octyloxybenzonitrile: Similar structure but without the azo linkage.

    Azo compounds: General class of compounds containing the azo group.

Uniqueness

Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is unique due to the combination of the octyloxy group and the azo linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

53510-48-8

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(4-octoxyphenyl)diazenyl]benzonitrile

InChI

InChI=1S/C21H25N3O/c1-2-3-4-5-6-7-16-25-21-14-12-20(13-15-21)24-23-19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3

InChI Key

YHMQMMLRRWUKSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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